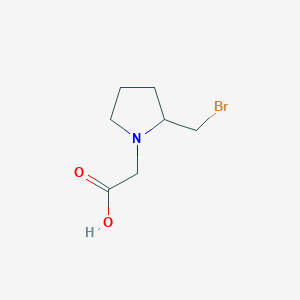

(2-Bromomethyl-pyrrolidin-1-yl)-acetic acid

Description

Contextualization within Pyrrolidine (B122466) Chemistry and N-Heterocyclic Scaffolds

The pyrrolidine ring, a five-membered saturated N-heterocycle, is a ubiquitous and privileged scaffold in organic and medicinal chemistry. researchgate.netnih.gov It is a core structure in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the essential amino acid proline. nih.govwikipedia.org In pharmaceutical sciences, the pyrrolidine nucleus is one of the most frequently utilized non-aromatic nitrogen heterocycles, appearing in a significant number of FDA-approved drugs. nih.govresearchgate.net

The prevalence of the pyrrolidine scaffold can be attributed to several key factors:

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms in the pyrrolidine ring confer a non-planar, puckered conformation. researchgate.netnih.gov This increased three-dimensional coverage is highly advantageous in drug design, as it allows for more precise and effective interactions with the complex 3D structures of biological targets like enzymes and receptors. researchgate.netnih.gov

Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.gov This stereochemical diversity is crucial for exploring structure-activity relationships (SAR), as different enantiomers or diastereomers of a molecule can exhibit vastly different biological profiles. nih.gov

Synthetic Accessibility: A wide range of synthetic methods have been developed for the construction and functionalization of the pyrrolidine ring, making it a readily accessible building block for chemists. researchgate.netnih.govorganic-chemistry.org Syntheses can proceed from acyclic precursors or through the modification of pre-existing pyrrolidine rings, such as those derived from proline. researchgate.netmdpi.com

The compound (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid is a 2-substituted pyrrolidine. The substituent at the 2-position is of particular importance as it can significantly influence the molecule's stereochemistry and its interaction with biological targets. The synthesis of such 2-substituted pyrrolidines is a key area of research, with various stereoselective methods being developed to control the chiral center at the C2 position. nih.govresearchgate.netacs.org

| Scaffold | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Feature |

|---|---|---|---|---|

| Pyrrolidine | C₄H₉N | 71.12 | 87 | Saturated, 3D structure |

| Pyrrole | C₄H₅N | 67.09 | 129-131 | Aromatic, planar |

| Cyclopentane | C₅H₁₀ | 70.1 | 49 | Carbocyclic, non-polar |

Significance of Bromomethyl and Acetic Acid Functionalities in Synthetic Design

The synthetic utility of this compound is greatly enhanced by its two distinct functional groups: the bromomethyl group and the acetic acid moiety. Each group offers a reactive handle for a different set of chemical transformations, allowing for stepwise or orthogonal synthetic strategies.

The Bromomethyl Group (-CH₂Br):

The bromomethyl group is a potent alkylating agent and a valuable functional group in organic synthesis. nbinno.com The bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. nbinno.comyoutube.com This reactivity allows the bromomethyl group to participate in a wide range of reactions, including:

Nucleophilic Substitution (Sₙ2): Reaction with various nucleophiles (e.g., amines, thiols, cyanides, azides) to introduce a diverse array of functional groups. nbinno.com

Formation of Carbon-Carbon Bonds: Use in reactions like the Grignard reaction (after conversion to an organomagnesium compound) or in coupling reactions. researchgate.net

Ester and Ether Formation: Reaction with carboxylates or alkoxides to form esters and ethers, respectively.

This versatility makes the bromomethyl group a key component for elaborating the pyrrolidine scaffold, enabling the attachment of other molecular fragments or pharmacophores. nbinno.comresearchgate.net

The Acetic Acid Group (-CH₂COOH):

The acetic acid functionality provides another point of synthetic diversification and can also influence the physicochemical properties of the molecule. The carboxylic acid group is one of the most versatile functional groups in organic chemistry, capable of undergoing numerous transformations: alliancechemical.comdcfinechemicals.com

Amide Bond Formation: Coupling with amines to form amides, a fundamental linkage in peptides and many pharmaceuticals.

Esterification: Reaction with alcohols to form esters, which can act as prodrugs or modify solubility. alliancechemical.com

Reduction: Reduction to the corresponding primary alcohol, providing a different functional group for further modification.

Salt Formation: The acidic nature of the carboxyl group allows for the formation of salts, which can be used to improve the aqueous solubility and crystallinity of a compound. dcfinechemicals.com

| Functional Group | Key Reaction Types | Common Reagents | Resulting Functionality |

|---|---|---|---|

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution | Amines, Thiols, Cyanide | Aminomethyl, Thiomethyl, Cyanomethyl |

| Acetic Acid (-CH₂COOH) | Amide Coupling | Amines, Coupling Agents (e.g., DCC, EDC) | Amide |

| Acetic Acid (-CH₂COOH) | Esterification | Alcohols, Acid Catalyst | Ester |

| Acetic Acid (-CH₂COOH) | Reduction | LiAlH₄, BH₃ | Primary Alcohol |

Current Research Trajectories and Academic Relevance of the Compound Class

The academic and industrial interest in pyrrolidine derivatives remains high, driven by their proven track record as core components of biologically active molecules. frontiersin.orgnbinno.com Current research often focuses on the development of novel synthetic methodologies to access structurally diverse and stereochemically pure pyrrolidine-containing compounds. mdpi.com

Research trajectories relevant to the class of compounds represented by this compound include:

Medicinal Chemistry: The design and synthesis of new pyrrolidine-based therapeutic agents targeting a wide range of diseases. frontiersin.org The ability to functionalize both the nitrogen atom (via the acetic acid group) and the C2 position (via the bromomethyl group) allows for the creation of extensive libraries of compounds for high-throughput screening. Pyrrolidine derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and central nervous system-acting agents. nih.govfrontiersin.org

Asymmetric Catalysis: Chiral pyrrolidine derivatives, particularly those derived from proline, are widely used as organocatalysts in stereoselective reactions. nih.gov The structural framework of this compound could serve as a precursor for new types of chiral ligands and catalysts.

Peptidomimetics: The pyrrolidine ring is often used as a constrained scaffold to mimic the secondary structure of peptides (e.g., β-turns). The functional handles on this compound would allow for its incorporation into peptide sequences to create novel peptidomimetics with enhanced stability and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(bromomethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJAJVKNMILRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269011 | |

| Record name | 1-Pyrrolidineacetic acid, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353946-18-5 | |

| Record name | 1-Pyrrolidineacetic acid, 2-(bromomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353946-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidineacetic acid, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromomethyl Pyrrolidin 1 Yl Acetic Acid

Stereoselective Synthesis of (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid

Achieving the desired stereochemistry at the C-2 position of the pyrrolidine (B122466) ring is paramount. This can be accomplished through various stereoselective techniques, including asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective methods coupled with enantiomeric enrichment.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by employing a chiral catalyst to control the stereochemical outcome of a reaction that forms the pyrrolidine ring or introduces the stereocenter. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives. For instance, proline and its derivatives are effective catalysts for various asymmetric transformations. While a direct asymmetric catalytic synthesis of this compound has not been extensively reported, analogous reactions provide a proof of concept. For example, the use of chiral catalysts in Michael additions or aldol (B89426) reactions can establish the stereocenter in precursors to the target molecule.

A hypothetical asymmetric catalytic approach could involve the Michael addition of a nucleophile to an appropriate α,β-unsaturated acceptor, catalyzed by a chiral organocatalyst, to generate a precursor with the desired stereochemistry at the carbon that will become the C-2 of the pyrrolidine ring. Subsequent cyclization and functional group manipulations would then lead to the target compound.

Table 1: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis

| Catalyst Type | Reaction Type | Substrate Example | Product Type | Typical ee (%) |

| Chiral Phosphoric Acid | aza-Michael Cyclization | Cbz-protected bis-homoallylic amines | 2,2-disubstituted pyrrolidines | High |

| Diphenylprolinol silyl (B83357) ether | Tandem Reaction | α-Aminomethyl alkyl ketones and α,β-unsaturated aldehydes | 2,3,5-trisubstituted pyrrolidines | >99 |

Chiral Auxiliary and Chiral Pool Strategies

Chiral Pool Synthesis: A highly effective and common strategy for the synthesis of chiral pyrrolidine derivatives is to start from a readily available, enantiomerically pure natural product, a concept known as chiral pool synthesis. L-Proline and its derivatives are excellent starting materials for this purpose. nih.gov (S)-Prolinol, which can be obtained by the reduction of L-proline, is a particularly useful precursor. nih.gov A plausible route to (S)-(2-Bromomethyl-pyrrolidin-1-yl)-acetic acid starting from (S)-prolinol is outlined below:

N-Alkylation: The secondary amine of (S)-prolinol can be alkylated with an ethyl bromoacetate (B1195939) to introduce the acetic acid moiety. This reaction is typically carried out in the presence of a base to yield ethyl (S)-(2-(hydroxymethyl)pyrrolidin-1-yl)acetate.

Bromination: The primary hydroxyl group of the resulting ester can then be converted to a bromide. This transformation can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃). This step needs to be performed under conditions that avoid racemization of the chiral center.

Hydrolysis: Finally, the ethyl ester is hydrolyzed to the carboxylic acid to afford (S)-(2-Bromomethyl-pyrrolidin-1-yl)-acetic acid.

Chiral Auxiliary Strategies: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. While this approach is powerful, it often requires additional synthetic steps for the attachment and removal of the auxiliary. For the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor of the pyrrolidine ring to control the stereochemistry during a cyclization reaction. For example, a chiral amine could be used to form an enamine intermediate that undergoes a diastereoselective Michael addition to form the pyrrolidine ring.

Diastereoselective Synthesis and Enantiomeric Enrichment Techniques

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one. If a precursor already contains a chiral center, a new stereocenter can often be introduced with a specific stereochemical relationship to the first. For instance, if a chiral aldehyde is used as a precursor, its reaction with an amine could lead to a chiral imine, which can then undergo a diastereoselective cyclization.

Enantiomeric enrichment techniques, such as chiral resolution, can be employed if a racemic or diastereomeric mixture is obtained. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by regeneration of the enantiomerically enriched target molecule.

Strategic Total Synthesis Pathways

Linear Synthesis Routes from Precursors

A linear synthesis involves the sequential modification of a starting material through a series of steps until the final product is obtained. The chiral pool synthesis described in section 2.1.2 is a prime example of a linear approach.

Proposed Linear Synthesis from (S)-Prolinol:

Step 1: Protection of the amine (optional but recommended for better control): (S)-Prolinol is reacted with a protecting group such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: N-Alkylation: The protected pyrrolidine is then N-alkylated with ethyl bromoacetate.

Step 3: Deprotection: The Boc group is removed under acidic conditions.

Step 4: Bromination: The hydroxyl group is converted to a bromide.

Step 5: Hydrolysis: The ester is hydrolyzed to the carboxylic acid.

Convergent Synthesis Strategies

For this compound, a convergent strategy could involve the synthesis of two key fragments: a chiral 2-(bromomethyl)pyrrolidine (B1613581) and an acetic acid derivative.

Proposed Convergent Synthesis:

Fragment A Synthesis (Chiral 2-(Bromomethyl)pyrrolidine):

Start from (S)-prolinol.

Protect the amine group (e.g., with a Boc group).

Convert the hydroxyl group to a bromide using a suitable brominating agent.

The resulting (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is Fragment A.

Fragment B Synthesis (Acetic Acid Derivative): This would simply be a protected form of bromoacetic acid, such as ethyl bromoacetate.

Coupling and Deprotection:

The amine of a deprotected or partially protected Fragment A precursor is alkylated with ethyl bromoacetate.

Subsequent hydrolysis of the ester would yield the final product.

Table 2: Comparison of Linear and Convergent Synthesis Strategies

| Strategy | Advantages | Disadvantages |

| Linear | Conceptually simple, straightforward planning. | Overall yield can be low for long sequences. A failure in a late stage can be costly. |

| Convergent | Higher overall yields are often possible. Allows for independent synthesis and optimization of fragments. Less material is wasted in late-stage failures. | Requires more complex planning and synthesis of multiple fragments. |

Exploration of Novel Reaction Pathways for Pyrrolidine Ring Construction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. Novel pathways to construct this heterocyclic core are pivotal for the efficient synthesis of derivatives like this compound.

Intramolecular cyclization represents a powerful strategy for the regioselective and stereoselective construction of the pyrrolidine ring. One effective approach involves the asymmetric lithiation and subsequent cyclization of acyclic amine precursors. For instance, the cyclization of N-Boc-N-(3-halopropyl)allylamines can be achieved using reagents like n-butyllithium (n-BuLi) in the presence of a chiral ligand such as (-)-sparteine. This method facilitates the formation of the C-N bond to yield the 2-substituted pyrrolidine ring. The reaction is regiospecific, with the cyclization occurring at the α-position of the allyl group to form the desired five-membered ring. acs.org The choice of the leaving group (e.g., chlorine or bromine) and the solvent can influence the reaction's yield and enantioselectivity. acs.org This methodology provides a direct route to a 2-vinylpyrrolidine derivative, which can then be further functionalized to introduce the bromomethyl group.

The reductive amination of diketones is a highly efficient method for constructing N-substituted pyrrolidines. nih.govnih.gov This strategy involves the reaction of a 1,4-diketone with a primary amine, which, for the synthesis of the target molecule's precursor, would be aminoacetic acid or a derivative thereof. The reaction proceeds through the formation of C=N intermediates followed by a reduction process to form the C-N bonds of the heterocyclic ring. nih.gov

Recent advancements have utilized iridium-catalyzed transfer hydrogenation for this transformation, which allows the reaction to proceed under mild conditions. nih.govresearchgate.net This method has demonstrated good to excellent yields and can be performed in environmentally benign solvents like water, showcasing its potential for sustainable synthesis. nih.govresearchgate.net The process involves a successive reductive amination, providing a practical and robust route to N-substituted pyrrolidines from readily available starting materials. nih.gov

| Catalyst System | Amine Substrate | Solvent | Yield | Reference |

| Iridium Complex / Formic Acid | Various Anilines | Water | Good to Excellent | nih.govresearchgate.net |

| Chiral β-ketoiminato cobalt(II) / Borohydride | Diols (from Diketones) | Not Specified | Not Specified | organic-chemistry.org |

This table summarizes catalyst systems used in the synthesis of N-substituted pyrrolidines via reductive amination of diketones or their derivatives.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. nih.govacs.orgresearchgate.net For the construction of chiral pyrrolidine cores, two notable enzymatic strategies have been developed.

One approach utilizes transaminases (TAs) for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. nih.govacs.org The enzyme catalyzes the transfer of an amino group from a donor to the ketone, triggering a subsequent spontaneous intramolecular cyclization to form the pyrrolidine ring. nih.govacs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the desired product can be synthesized with excellent enantiomeric excess (ee), often exceeding 99.5%. nih.govacs.org

Another innovative method involves the directed evolution of cytochrome P411 enzymes to catalyze the intramolecular C(sp³)–H amination of organic azides. nih.gov This "pyrrolidine synthase" can insert an alkyl nitrene into a C-H bond to build the pyrrolidine ring with good enantioselectivity and catalytic efficiency. nih.gov This new-to-nature biocatalysis provides a direct route to chiral pyrrolidines from simple azide (B81097) precursors, achieving yields up to 74% and enantiomeric ratios up to 99:1. nih.gov

| Biocatalytic Method | Enzyme Class | Substrate Type | Key Advantage | Reported Yield / ee | Reference |

| Transaminase-Triggered Cyclization | Transaminase (TA) | ω-chloroketone | High enantioselectivity for both enantiomers | Up to 90% yield / >99.5% ee | nih.govacs.org |

| Intramolecular C-H Amination | Engineered Cytochrome P411 | Organic Azide | Novel C-H activation pathway | Up to 74% yield / 99:1 er | nih.gov |

This table compares two advanced biocatalytic approaches for the synthesis of chiral pyrrolidine cores.

Sustainable and Scalable Synthetic Approaches

The practical application of any synthetic methodology depends on its sustainability and scalability. Modern process development emphasizes the integration of green chemistry principles and the optimization of reactions for large-scale production. rsc.orgrsc.org

Applying the principles of green chemistry is crucial for developing environmentally responsible synthetic routes. researchgate.netchemijournal.comresearchgate.net For the synthesis of this compound, these principles can be applied to both the cyclization and bromination steps.

In cyclization reactions, green chemistry encourages the use of catalytic methods over stoichiometric reagents to minimize waste. rasayanjournal.co.in The iridium-catalyzed reductive amination, for example, aligns with this principle. nih.gov Furthermore, choosing environmentally benign solvents, such as water, or employing solvent-free conditions can significantly reduce the environmental impact of the process. nih.govnih.gov

For the bromination step, traditional methods often use hazardous molecular bromine (Br₂). A greener alternative is the in situ generation of the brominating agent from safer, less volatile precursors. nih.gov A highly effective and sustainable method involves the use of potassium bromide (KBr) as the bromine source with hydrogen peroxide (H₂O₂) as a clean oxidant. researchgate.netnih.govrsc.orgscribd.com This system, often catalyzed by metals like vanadium, generates only water as a byproduct and avoids the handling of toxic reagents, making the process inherently safer and more environmentally friendly. researchgate.netnih.govscribd.com

Transitioning a synthetic route from the laboratory bench to a larger, research-scale production requires careful process optimization. A key strategy for improving the safety, efficiency, and scalability of chemical processes is the adoption of continuous flow chemistry. rsc.orgnih.govresearchgate.net Unlike batch production, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher yields. rsc.orgacs.org

For the synthesis of the target compound, each step—pyrrolidine ring formation, N-alkylation with an acetic acid moiety, and bromination—could be designed as a module in a continuous flow system. This approach is particularly advantageous for handling hazardous reagents or highly exothermic reactions, as the small reactor volumes enhance heat transfer and minimize safety risks. nih.govnih.gov Optimization of a flow process involves systematically varying parameters to maximize throughput and product purity. rsc.orgresearchgate.net For instance, reaction conditions developed and optimized on a small-scale automated synthesizer can be readily transferred to a dedicated continuous flow system for scale-up, bridging the gap between laboratory discovery and production. rsc.orgnih.gov

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio | Enhanced safety, better control of exothermic reactions |

| Mixing | Can be inefficient and non-uniform | Rapid and highly efficient | Improved reaction rates and selectivity |

| Scalability | Difficult, often requires re-optimization | Straightforward (scaling-out or numbering-up) | Faster transition from lab to production acs.org |

| Safety | Large quantities of hazardous materials | Small volumes of reagents at any given time | Reduced risk of runaway reactions nih.gov |

This table contrasts key features of batch processing and continuous flow processing for chemical synthesis scale-up.

Reactivity and Derivatization Studies of 2 Bromomethyl Pyrrolidin 1 Yl Acetic Acid

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary alkyl bromide of the bromomethyl group is highly susceptible to SN2 reactions. This allows for the introduction of a wide variety of functionalities through displacement of the bromide ion by a range of nucleophiles.

Formation of Carbon-Heteroatom Bonds (e.g., O, N, S)

The bromomethyl group readily reacts with heteroatom nucleophiles to form stable carbon-heteroatom bonds.

Oxygen Nucleophiles: Reactions with alcohols or phenols, typically under basic conditions to generate the corresponding alkoxide or phenoxide, yield ether derivatives.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing compounds like phthalimide (B116566), can displace the bromide to form new C-N bonds. libretexts.org The Gabriel synthesis, for instance, utilizes phthalimide as an ammonia (B1221849) surrogate to synthesize primary amines. libretexts.org

Sulfur Nucleophiles: Thiolates, generated from thiols and a base, are excellent nucleophiles for this transformation, leading to the formation of thioethers.

These reactions are fundamental for building more complex molecular architectures, often used in the synthesis of pharmaceutical building blocks and other functional molecules. nbinno.com

Alkylations and Arylations at the Bromomethyl Center

Carbon-carbon bond formation at the bromomethyl center can be achieved using carbon-based nucleophiles.

Alkylations: Carbanions, such as those derived from malonic esters or other activated methylene (B1212753) compounds, can act as nucleophiles to form new C-C bonds. wvu.edu These reactions, proceeding via an SN2 mechanism, are most effective with primary alkyl halides like the bromomethyl group. wvu.edu

Arylations: While direct arylation at an sp³ carbon can be challenging, methods like palladium-catalyzed cross-coupling reactions have been developed for similar substrates. nih.gov However, such reactions often require specific catalytic systems and conditions. Alternative strategies might involve the use of organometallic reagents as nucleophiles.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety offers a rich platform for derivatization, primarily through nucleophilic acyl substitution. libretexts.orgyoutube.com This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, typically water. youtube.commasterorganicchemistry.com

Formation of Esters and Amides

Esters and amides are the most common derivatives of carboxylic acids, formed by reaction with alcohols and amines, respectively.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like H₂SO₄), is a classic method. libretexts.orgmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack by the alcohol nucleophile. libretexts.orgmasterorganicchemistry.com

Amide Formation: Direct reaction of a carboxylic acid with an amine is often slow and requires high temperatures. Therefore, coupling reagents are widely used. ucl.ac.uk Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. ucl.ac.ukfishersci.co.uk

| Reagent | Full Name | Byproduct | Key Feature |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) | Byproduct is easily removed by aqueous workup. fishersci.co.uk |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Highly efficient, often used in peptide synthesis. ucl.ac.ukfishersci.co.uk |

Reactions at the Alpha-Carbon of the Acetic Acid Moiety

The alpha-carbon of the acetic acid group, being adjacent to the carbonyl, possesses acidic protons. libretexts.org Deprotonation of this carbon generates an enolate, which can act as a nucleophile. msu.edu

Enolate Formation and Alkylation: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to form the enolate. wvu.edu This enolate can then react with electrophiles, such as alkyl halides, in an alpha-alkylation reaction to form a new carbon-carbon bond. wvu.edu

Halogenation: In the presence of an acid catalyst and a halogen (e.g., Br₂), the carboxylic acid can undergo alpha-halogenation. msu.edulibretexts.org The reaction proceeds through an enol intermediate. The Hell-Volhardt-Zelinski reaction is a specific method for the alpha-bromination of carboxylic acids, often using PBr₃ as a catalyst. msu.edulibretexts.org

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring is a tertiary amine. wikipedia.org As such, it is basic and nucleophilic, though its reactivity can be influenced by steric hindrance from the adjacent substituents.

Quaternization: The nitrogen can act as a nucleophile and react with electrophiles, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. This reaction would introduce a positive charge on the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The pyrrolidine nitrogen in (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid is a tertiary amine, making it unable to undergo standard N-alkylation or N-acylation reactions which require a proton on the nitrogen to be substituted. However, the term can be interpreted in the context of the synthesis of this compound and its derivatives from secondary amine precursors.

The synthesis of N-substituted pyrrolidines, such as the parent compound, often begins with a secondary amine precursor like 2-(bromomethyl)pyrrolidine (B1613581). nih.govacs.org This precursor can readily undergo nucleophilic substitution with an appropriate alkylating agent, such as ethyl bromoacetate (B1195939), in the presence of a non-nucleophilic base to introduce the acetic acid moiety at the nitrogen atom. Similarly, N-acylation can be achieved by treating the secondary amine with an acyl chloride or anhydride.

While the tertiary nitrogen cannot be further acylated, it can react with strong alkylating agents to form a quaternary ammonium salt. This quaternization reaction involves the lone pair of electrons on the nitrogen atom attacking an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen atom.

Table 1: Synthetic Routes Involving N-Alkylation and N-Acylation of Pyrrolidine Precursors

| Reaction Type | Precursor | Reagent | Product Class |

|---|---|---|---|

| N-Alkylation | 2-(substituted)pyrrolidine | Alkyl halide (e.g., R-X) | N-Alkyl-2-(substituted)pyrrolidine |

| N-Acylation | 2-(substituted)pyrrolidine | Acyl chloride (e.g., RCOCl) | N-Acyl-2-(substituted)pyrrolidine |

Amide and Urea Formation

The carboxylic acid functional group of this compound is a prime site for derivatization, particularly for the formation of amide and urea linkages, which are crucial in medicinal chemistry.

Amide Formation: Amide bonds are typically synthesized by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. luxembourg-bio.com This two-step process can be performed in a single pot. hepatochem.comnih.gov A wide variety of coupling reagents are available to facilitate this transformation, each with its own advantages regarding reaction conditions and substrate scope. luxembourg-bio.comnih.govrsc.org

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com Additives such as 1-Hydroxybenzotriazole (HOBt) are often used to suppress side reactions and reduce epimerization. luxembourg-bio.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) form active esters that readily react with amines to yield amides under mild conditions. luxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagents | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Widely used, cost-effective. By-products can complicate purification. |

| Onium Salts (Phosphonium) | BOP, PyBOP | High coupling efficiency, low racemization. |

Urea Formation: The synthesis of a urea derivative from the carboxylic acid moiety is a more complex, multi-step process. A common and effective strategy is the Curtius rearrangement. rsc.orgnih.gov This reaction transforms a carboxylic acid into an isocyanate, which can then be trapped by an amine to form the desired urea. researchgate.netnih.gov

The typical sequence for this transformation is as follows:

Acyl Azide (B81097) Formation: The carboxylic acid is first converted into an acyl azide. This is often achieved using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. researchgate.net

Curtius Rearrangement: The acyl azide, upon heating, undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. rsc.orgnih.gov

Nucleophilic Attack: The isocyanate is then treated in situ with a primary or secondary amine, which attacks the electrophilic carbonyl carbon to yield the final N,N'-disubstituted or trisubstituted urea. researchgate.netnih.gov

This one-pot conversion of carboxylic acids into various nitrogen-containing compounds, including ureas, is a powerful tool in synthetic chemistry. acs.org

Regioselective and Chemoselective Transformations of the Pyrrolidine Ring

C-H Functionalization of the Pyrrolidine Core

Direct functionalization of carbon-hydrogen (C-H) bonds on the pyrrolidine ring represents a modern and efficient strategy for molecular derivatization, avoiding the need for pre-functionalized substrates. For N-substituted pyrrolidines, the C-H bonds alpha to the nitrogen atom (at the C2 and C5 positions) are the most activated and thus the primary targets for functionalization.

Recent advances in photoredox catalysis have enabled the direct alkylation and arylation of C(sp³)–H bonds. nih.govacs.org These methods often employ a photocatalyst that, upon excitation with light, can initiate a hydrogen atom transfer (HAT) process, generating a carbon-centered radical on the pyrrolidine ring. This radical can then engage with a variety of coupling partners. vapourtec.comnih.gov For a 2-substituted pyrrolidine like the title compound, this functionalization is expected to occur regioselectively at the C5 position.

Another powerful approach involves the in situ generation of an N-acyliminium ion intermediate through oxidation. nih.gov Hypervalent iodine reagents, in particular, have been used to achieve the α-azidonation of N-protected pyrrolidines, which can then be converted to N-acyliminium ions. nih.gov These electrophilic intermediates are susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse substituents at the alpha-position.

Table 3: Methods for C-H Functionalization of Pyrrolidines

| Method | Catalysis/Reagent | Position Functionalized | Type of Bond Formed |

|---|---|---|---|

| Photoredox Catalysis | Ir or Ru photocatalyst + HAT catalyst | α-position (C5) | C-C, C-N |

| Oxidative Functionalization | Hypervalent Iodine Reagents | α-position (C5) | C-N, C-O |

Ring Expansion and Rearrangement Reactions

The 2-(bromomethyl)pyrrolidine substructure is predisposed to undergo ring expansion reactions to form substituted piperidines. This transformation is a synthetically valuable method for converting five-membered rings into six-membered ones. The reaction typically proceeds through an intramolecular nucleophilic substitution, where the pyrrolidine nitrogen displaces the bromide leaving group.

This process leads to the formation of a strained, bicyclic aziridinium (B1262131) ion intermediate (an N-azoniabicyclo[3.1.0]hexane system). researchgate.netfrontiersin.org This highly reactive intermediate is then susceptible to ring-opening via nucleophilic attack. The regioselectivity of the ring-opening is influenced by steric and electronic factors, but attack often occurs at one of the bridgehead carbons, leading to the formation of a 3-substituted piperidine (B6355638) derivative. researchgate.net

Intramolecular Cyclization: The lone pair of the pyrrolidine nitrogen attacks the carbon bearing the bromine atom, displacing the bromide and forming a bicyclic aziridinium ion.

Nucleophilic Ring-Opening: An external nucleophile attacks one of the carbons of the three-membered ring in the bicyclic intermediate, causing the C-N bond to break and the six-membered piperidine ring to form.

This ring-expansion protocol has been demonstrated for various 2-(halomethyl)pyrrolidines and related systems, providing a reliable route to functionalized piperidines. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Bromomethyl Pyrrolidin 1 Yl Acetic Acid and Its Synthetic Intermediates/derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for determining the compound's stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the bromomethyl group, and the acetic acid moiety. The chiral center at C2 of the pyrrolidine ring would render the geminal protons of the ring and the acetic acid methylene (B1212753) group diastereotopic, leading to more complex splitting patterns.

Pyrrolidine Ring Protons (C2-H, C3-H₂, C4-H₂, C5-H₂): These protons would likely appear in the upfield region of the spectrum, typically between δ 1.5 and 3.5 ppm. The C2 proton, being adjacent to the nitrogen and the bromomethyl group, would be expected to resonate around δ 3.0-3.5 ppm as a multiplet. The protons on C3, C4, and C5 would give rise to complex multiplets due to geminal and vicinal couplings.

Bromomethyl Protons (CH₂Br): The methylene protons of the bromomethyl group are expected to be deshielded by the bromine atom and would likely appear as a doublet of doublets (or an AB quartet) in the range of δ 3.5-4.0 ppm.

Acetic Acid Methylene Protons (NCH₂COOH): These diastereotopic protons, adjacent to the nitrogen atom and the carboxyl group, would likely resonate as an AB quartet or two distinct doublets between δ 3.0 and 4.0 ppm.

Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically above δ 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on the number of unique carbon environments.

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, appearing around δ 170-180 ppm.

Pyrrolidine Ring Carbons (C2, C3, C4, C5): The C2 carbon, attached to the bromomethyl group, would be expected around δ 60-70 ppm. The other ring carbons (C3, C4, C5) would likely resonate in the range of δ 20-55 ppm.

Bromomethyl Carbon (CH₂Br): This carbon, directly attached to bromine, would be expected in the range of δ 30-40 ppm.

Acetic Acid Methylene Carbon (NCH₂COOH): This carbon, adjacent to the nitrogen and the carbonyl group, would likely appear around δ 50-60 ppm.

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| COOH | >10 (br s) | 170-180 |

| NCH₂COOH | 3.0-4.0 (AB quartet) | 50-60 |

| C2-H | 3.0-3.5 (m) | 60-70 |

| C3-H₂ | 1.5-2.5 (m) | 20-30 |

| C4-H₂ | 1.5-2.5 (m) | 20-30 |

| C5-H₂ | 2.5-3.5 (m) | 45-55 |

| CH₂Br | 3.5-4.0 (dd or ABq) | 30-40 |

To confirm the assignments and elucidate the detailed structure, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. For instance, it would show correlations between the C2-H proton and the protons on C3 and the bromomethyl group, as well as correlations among the protons of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the NCH₂ protons to the carbonyl carbon and the C2 and C5 carbons of the pyrrolidine ring. The bromomethyl protons would show a correlation to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the stereochemistry at the C2 position and the preferred conformation of the pyrrolidine ring by observing through-space interactions between the C2 proton and other protons on the ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₇H₁₂BrNO₂), the expected exact mass can be calculated. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum (M and M+2) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This could lead to the loss of the bromomethyl group or cleavage within the pyrrolidine ring.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment with a mass difference of 79 or 81 Da from the parent ion.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for carboxylic acids.

Ring Opening: The pyrrolidine ring could undergo fragmentation, leading to a series of smaller charged fragments.

Predicted HRMS Fragmentation Data

| m/z (predicted) | Possible Fragment |

|---|---|

| [M]+, [M+2]+ | Molecular ion |

| [M - Br]+ | Loss of a bromine radical |

| [M - COOH]+ | Loss of the carboxylic acid group |

| [M - CH₂Br]+ | Loss of the bromomethyl group |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide unambiguous proof of its three-dimensional structure in the solid state.

The pyrrolidine ring is not planar and typically adopts either an envelope or a twist conformation to minimize steric strain. nih.gov The specific conformation would be influenced by the nature and orientation of the substituents. In this case, the substituents at the C2 and N1 positions would dictate the preferred puckering of the five-membered ring. nih.gov

Furthermore, the presence of the carboxylic acid group provides a site for strong intermolecular hydrogen bonding. In the solid state, it is highly probable that the molecules would form dimeric structures through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. The nitrogen atom of the pyrrolidine ring could also act as a hydrogen bond acceptor, and the C-H bonds could participate in weaker hydrogen bonding interactions, all of which would influence the crystal packing. The bromine atom could also participate in halogen bonding. The detailed analysis of these interactions would provide valuable insights into the supramolecular chemistry of this compound. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

The interpretation of the vibrational spectra relies on the identification of characteristic group frequencies. The pyrrolidine ring, a five-membered saturated heterocycle, exhibits a series of complex vibrations. The C-H stretching vibrations of the methylene groups in the ring are expected to appear in the 2850-2960 cm⁻¹ region. The scissoring and twisting modes of these CH₂ groups typically give rise to bands in the 1400-1480 cm⁻¹ and 1180-1320 cm⁻¹ regions, respectively. The C-N stretching vibrations of the tertiary amine within the N-substituted pyrrolidine ring are anticipated to be observed in the 1100-1200 cm⁻¹ range.

The carboxylic acid functional group provides several distinct and intense vibrational bands. A broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state or in concentrated solutions. The C=O stretching vibration is another prominent feature, typically appearing as a strong band in the region of 1700-1760 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic environment. The in-plane O-H bending and C-O stretching vibrations are coupled and give rise to bands in the 1210-1440 cm⁻¹ region.

The bromomethyl group (-CH₂Br) also has characteristic vibrational modes. The C-H stretching vibrations of the methylene group will overlap with those of the pyrrolidine ring. More diagnostically, the C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 680 cm⁻¹. The CH₂ wagging and twisting modes associated with the bromomethyl group are also expected in the fingerprint region.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically strong in both, C-C and C-N stretching vibrations of the pyrrolidine ring may show enhanced intensity in the Raman spectrum. The symmetric stretching vibrations of the CH₂ groups are also often more prominent in Raman spectra.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the data table below. These predictions are based on established group frequency correlations and data from related molecules such as proline, N-methylpyrrolidine, and bromoalkanes.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 | Broad, Strong | Weak |

| Pyrrolidine/Bromomethyl | C-H stretch | 2850-2980 | Medium-Strong | Strong |

| Carboxylic Acid | C=O stretch | 1700-1760 | Strong | Medium |

| Pyrrolidine | CH₂ scissoring | 1400-1480 | Medium | Medium |

| Carboxylic Acid | C-O-H in-plane bend | 1210-1440 | Medium-Strong | Weak |

| Pyrrolidine | C-N stretch | 1100-1200 | Medium | Medium |

| Bromomethyl | C-Br stretch | 500-680 | Medium-Strong | Strong |

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism)

This compound possesses a chiral center at the 2-position of the pyrrolidine ring, making it a chiral molecule that can exist as two enantiomers, (S)- and (R)-(2-Bromomethyl-pyrrolidin-1-yl)-acetic acid. Chiroptical spectroscopic techniques, particularly electronic circular dichroism (ECD), are instrumental in determining the absolute configuration of chiral molecules.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer. The mirror-image relationship between enantiomers results in ECD spectra of equal magnitude but opposite sign.

The chromophores within this compound that are expected to give rise to ECD signals are the carboxylic acid group and the tertiary amine of the pyrrolidine ring. The carboxylic acid group has a weak n → π* electronic transition in the 200-220 nm region, which is inherently chiral due to its proximity to the stereocenter. The sign and intensity of the Cotton effect associated with this transition are highly sensitive to the conformation of the molecule and the spatial arrangement of the substituents around the chromophore.

For proline and its derivatives, the n → π* transition of the carboxyl group has been extensively studied. The sign of the Cotton effect in this region has been correlated with the absolute configuration at the α-carbon. For (S)-proline, a positive Cotton effect is typically observed, while (R)-proline exhibits a negative Cotton effect. By analogy, it can be predicted that the (S)-enantiomer of this compound would exhibit a positive Cotton effect in this region, and the (R)-enantiomer a negative one.

The tertiary amine of the pyrrolidine ring also has a non-bonding electron pair that can undergo n → σ* transitions. These transitions occur at shorter wavelengths, typically below 200 nm, and can also contribute to the ECD spectrum. The conformation of the five-membered pyrrolidine ring, which can adopt envelope or twisted conformations, will significantly influence the chiroptical properties. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra of different conformers and to correlate the calculated spectrum with the experimentally observed one to confidently assign the absolute configuration.

The expected chiroptical properties are summarized in the table below. It is important to note that these are predictions based on the analysis of similar chiral building blocks, and experimental verification is necessary for definitive stereochemical assignment.

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Predicted Cotton Effect for (S)-Enantiomer | Predicted Cotton Effect for (R)-Enantiomer |

| Carboxylic Acid | n → π | 200-220 | Positive | Negative |

| Tertiary Amine | n → σ | < 200 | Varies with conformation | Varies with conformation |

Computational and Theoretical Investigations of 2 Bromomethyl Pyrrolidin 1 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A typical DFT study of (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid would involve optimizing its molecular geometry to find the most stable arrangement of its atoms.

Following geometry optimization, an analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative of the data that would be generated from a DFT study. No experimental or calculated data for this specific compound was found.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | (Not available) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | (Not available) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | (Not available) |

| Dipole Moment | Measure of the molecule's overall polarity | (Not available) |

Despite the utility of these calculations, no published DFT studies specifically detailing the electronic structure or molecular orbital analysis of this compound were identified.

Computational chemistry is invaluable for studying the pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its subsequent reactions. Researchers would use computational methods to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

Transition state analysis allows for the calculation of activation energies, which are critical for understanding reaction rates. By elucidating the lowest energy pathway, the most likely reaction mechanism can be determined. For instance, a computational study could investigate the mechanism of intramolecular cyclization or nucleophilic substitution at the bromomethyl group.

However, a search of the scientific literature did not yield any studies on the computational elucidation of reaction mechanisms or transition state analyses involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different possible conformations of a molecule and their relative stabilities.

This compound has several rotatable bonds, leading to a complex conformational landscape. A conformational analysis would typically involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process helps to identify the lowest energy (most stable) conformations. These studies could be performed for the molecule in a vacuum (gas phase) to understand its intrinsic conformational preferences.

No specific studies on the preferred conformations of this compound have been published.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations are often employed to study these effects. In an MD simulation, the movements of the molecule and surrounding solvent molecules are calculated over time, providing a dynamic picture of its behavior.

For this compound, MD simulations could reveal how its conformation changes in polar versus nonpolar solvents. For example, in a polar solvent like water, conformations that maximize the exposure of the polar carboxylic acid group to the solvent would likely be favored.

Table 2: Potential Areas of Investigation for Solvent Effects on Conformation This table outlines the type of research that could be conducted. No such data is currently available for the specified compound.

| Solvent Environment | Potential Conformational Effects |

|---|---|

| Aqueous Solution | Stabilization of conformations with exposed polar groups through hydrogen bonding. |

| Nonpolar Solvent | Preference for more compact conformations to minimize solvent exposure of polar moieties. |

| Implicit Solvent Model | Computational models like PCM or SMD could be used to approximate solvent effects on conformational energies. |

There are no available molecular dynamics simulation studies that specifically investigate the conformational behavior of this compound in different solvents.

In Silico Prediction of Reactivity and Selectivity

In silico methods use computational chemistry to predict the reactivity and selectivity of a molecule without the need for laboratory experiments. These predictions are often based on the electronic properties and molecular descriptors derived from quantum chemical calculations.

For this compound, reactivity indices such as Fukui functions or local softness could be calculated to predict which atoms are most susceptible to nucleophilic or electrophilic attack. This information would be valuable in designing synthetic routes or understanding its potential biological activity. For example, such calculations could predict the relative reactivity of the bromine-bearing carbon versus other sites on the molecule.

A thorough literature search found no in silico studies focused on predicting the reactivity or selectivity of this compound.

Ligand Docking and Pharmacophore Modeling (Focused on understanding molecular interactions as a scaffold, not drug efficacy)

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.gov This method is instrumental in elucidating the binding mode and affinity of a ligand for its receptor. For a molecule like this compound, a docking study would involve computationally placing the compound into the active site of a target protein to predict its binding orientation and strength. The results of such a study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target. nih.gov

For instance, in a hypothetical docking study of a pyrrolidine (B122466) derivative, the pyrrolidine ring might fit into a hydrophobic pocket of the binding site, while the acetic acid group could form hydrogen bonds with polar residues. The bromomethyl group could also contribute to binding through halogen bonding or by occupying a specific pocket within the active site.

Table 1: Representative Data from a Hypothetical Ligand Docking Study of a Pyrrolidine Derivative

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp128, Gln72 |

| Hydrophobic Interactions | Val68, Ile89, Leu91 |

| Key Interacting Residues | Asp128, Gln72, Val68, Ile89, Leu91 |

Note: The data presented in this table is illustrative and intended to represent the typical output of a ligand docking simulation. It does not reflect the results of an actual study on this compound.

Pharmacophore modeling, on the other hand, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. tandfonline.com A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

For a scaffold such as pyrrolidine, a pharmacophore model could be developed based on a series of known active compounds containing this ring system. frontiersin.org This model would highlight the crucial spatial arrangement of functional groups necessary for molecular recognition at a receptor site. For example, a pharmacophore model might indicate the necessity of a hydrogen bond acceptor at a certain distance from a hydrophobic feature, which could guide the design of new, more potent molecules based on the pyrrolidine scaffold.

Table 2: Potential Pharmacophoric Features of a Pyrrolidine-Based Scaffold

| Pharmacophoric Feature | Description | Potential Group on this compound |

| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen bond | Carboxylic acid oxygen |

| Hydrogen Bond Donor | A group capable of donating a hydrogen bond | Carboxylic acid hydrogen |

| Hydrophobic Center | A nonpolar region of the molecule | Pyrrolidine ring |

| Halogen Bond Donor | The bromine atom | Bromomethyl group |

Note: This table presents a hypothetical pharmacophore model for a pyrrolidine-based scaffold to illustrate the concept. It is not derived from experimental data for this compound.

Applications of 2 Bromomethyl Pyrrolidin 1 Yl Acetic Acid As a Synthetic Building Block and Scaffold

Role as a Chiral Building Block in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold in asymmetric synthesis, famously exemplified by the amino acid proline and its derivatives, which are cornerstones of organocatalysis. mdpi.com The presence of a defined stereocenter on the pyrrolidine ring of (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid allows it to impart chirality in synthetic transformations, making it a valuable tool for controlling the stereochemical outcome of reactions. Chiral building blocks are essential for constructing stereochemically defined molecules, which is critical in the fields of pharmaceuticals and agrochemicals where enantiomers can have vastly different biological activities.

The utility of this compound in asymmetric synthesis stems from several key features, summarized in the table below.

| Feature | Potential Role in Asymmetric Synthesis |

| Chiral Pyrrolidine Ring | Induces stereoselectivity by creating a chiral environment around a reactive center. Serves as a rigid scaffold to orient other functional groups. |

| N-Acetic Acid Group | Can act as a coordinating group for metal catalysts or as a hydrogen-bond donor/acceptor in organocatalysis, influencing substrate approach. |

| Bromomethyl Group | Provides a reactive handle for further functionalization, allowing the building block to be covalently linked to other molecules or catalyst supports. |

Enantioselective Synthesis of Complex Polyfunctional Molecules

As a chiral building block, this compound can be used as a starting material for the synthesis of complex molecules where control of stereochemistry is crucial. The pyrrolidine skeleton can be incorporated into the final target molecule, transferring its inherent chirality. The synthesis of substituted chiral pyrrolidines is a significant area of research because the scaffold is a common motif in many biologically active compounds. mdpi.commdpi.com

The synthetic strategy would typically involve leveraging the compound's multiple functional groups. For instance:

Nucleophilic Substitution: The bromomethyl group is an excellent electrophile, allowing for facile reaction with a wide range of nucleophiles to introduce new functional groups and build molecular complexity.

Amide Coupling: The carboxylic acid moiety can be activated and coupled with amines to form larger, more complex structures, such as peptides or other amide-containing natural products and pharmaceuticals.

Ring Modification: While more challenging, the pyrrolidine ring itself can be further functionalized to create more substituted and complex heterocyclic systems.

Through a sequence of such reactions, the original chiral center from this compound can direct the formation of new stereocenters, a cornerstone of asymmetric synthesis. rsc.org

Development of Chiral Ligands for Catalysis

A major application for chiral pyrrolidine derivatives is in the synthesis of ligands for asymmetric metal-catalyzed reactions. alfachemic.com Chiral ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively. nih.govnih.gov

This compound is a promising precursor for such ligands. The N-acetic acid group can act as a hemilabile coordinating arm, while the bromomethyl group allows for the introduction of a second, stronger coordinating group, such as a phosphine (B1218219), amine, or thiol. The development of novel chiral aminophosphine ligands from (S)-prolinol for palladium-catalyzed reactions has demonstrated the effectiveness of this approach. organic-chemistry.org

A hypothetical synthetic route to a P,O-type chiral ligand is outlined below:

Substitution: The bromomethyl group is reacted with a phosphine precursor, such as diphenylphosphine, to install the phosphorus donor atom.

Coordination: The resulting molecule, now containing both a phosphine (soft donor) and a carboxylate (hard donor), can act as a bidentate ligand.

This bifunctional nature is highly desirable in catalysis. The different electronic properties of the two donor atoms can stabilize the metal center while activating the substrate, leading to high efficiency and enantioselectivity. researchgate.netnih.gov The rigid pyrrolidine backbone ensures that the chiral information is effectively transmitted from the ligand to the substrate during the catalytic cycle. chemrxiv.org

Precursor for Novel Functional Materials

Beyond its role in asymmetric synthesis, the unique structure of this compound makes it a candidate for the synthesis of novel functional materials. Its chirality, rigidity, and multiple reactive sites allow for its potential incorporation into highly ordered, three-dimensional structures.

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline, porous polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. mdpi.comtcichemicals.com The ability to pre-select building blocks allows for precise control over the structure and function of the resulting material.

This compound possesses functional groups that could allow it to act as a chiral linker or node in a COF.

The carboxylic acid group can participate in forming linkages, such as imides or esters, which are used in COF synthesis.

The pyrrolidine nitrogen can act as a nucleophile or a basic site within the framework.

The bromomethyl group can be used in post-synthetic modification, allowing for the grafting of additional functional groups onto the COF backbone after its initial formation.

The incorporation of chiral pyrrolidine units into porous materials has been shown to create effective heterogeneous catalysts for asymmetric reactions. nih.govscite.ai A COF built with this compound could therefore exhibit properties such as enantioselective separation or heterogeneous asymmetric catalysis.

Design of Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. unica.it The design of building blocks with specific geometrical information and directional binding sites is key to creating predetermined structures. google.com

This compound has several features conducive to forming ordered supramolecular assemblies:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor.

Chiral Recognition: The inherent chirality of the molecule can direct the self-assembly process, leading to the formation of homochiral structures, such as helices or chiral sheets.

While specific studies on this molecule are not available, the principles of supramolecular design suggest it could be a valuable component in the construction of chiral gels, liquid crystals, or other complex, non-covalently bonded materials.

Synthesis of Advanced Polymer Architectures

The development of polymers with complex architectures is a rapidly advancing field. nih.govacs.org this compound could serve as a functional monomer or initiator for creating advanced polymers.

Functional Monomer: The molecule could be converted into a polymerizable derivative, for example, by attaching a vinyl or acrylate group. Polymerization would lead to a chiral polymer with pendant pyrrolidine acetic acid groups, which could be used for applications such as chiral stationary phases in chromatography or as polymeric ligands for catalysis. The synthesis of block copolymers containing poly(N-vinyl pyrrolidone) via RAFT polymerization is a well-established technique for creating complex architectures. nih.govmdpi.commdpi.com

Initiator/Chain Transfer Agent: The C-Br bond in the bromomethyl group is a known initiator for atom transfer radical polymerization (ATRP), a controlled polymerization technique. This would allow for the synthesis of well-defined block copolymers where a chiral, functional end-group derived from the pyrrolidine moiety is installed at the beginning of a polymer chain.

These strategies would allow the unique properties of the chiral pyrrolidine scaffold to be integrated into macromolecular structures, opening avenues for new materials with tailored optical, catalytic, or recognition properties.

Development of Compound Libraries for Biological Probe Discovery (Strictly in vitro applications, excluding therapeutic claims)

The discovery of new biological probes is essential for dissecting complex biological pathways and identifying novel targets for therapeutic intervention. nih.gov The structured and stereochemically rich scaffold of this compound is well-suited for the generation of compound libraries for in vitro screening.

Combinatorial chemistry enables the rapid synthesis of large numbers of related compounds from a common core structure, or scaffold. nih.gov The this compound scaffold offers two primary points for diversification. The carboxylic acid moiety can be readily converted to a variety of functional groups, such as amides, esters, and ketones, through well-established coupling reactions. Simultaneously, the bromomethyl group serves as a reactive electrophile, allowing for the introduction of a wide array of nucleophiles to generate diverse side chains.

This dual functionality allows for a "two-dimensional" diversification strategy. For instance, a library could be constructed by reacting the carboxylic acid with a set of primary and secondary amines to form a collection of amides. Each of these amides could then be further reacted with a series of nucleophiles, such as thiols, phenols, or secondary amines, at the bromomethyl position. This approach can exponentially increase the size and diversity of the resulting compound library.

Table 1: Exemplar Combinatorial Library Synthesis Scheme

| Step | Reaction | Reagents (Examples) | Resulting Moiety |

| 1 | Amide Coupling | Primary Amines (e.g., benzylamine, aniline), Secondary Amines (e.g., morpholine, piperidine) | Substituted Amide |

| 2 | Nucleophilic Substitution | Thiols (e.g., thiophenol), Phenols (e.g., 4-methoxyphenol), Amines (e.g., diethylamine) | Thioether, Ether, Tertiary Amine |

This table illustrates a potential synthetic route for library generation and does not represent actual experimental data.

Chemical biology tools are small molecules designed to probe biological systems. nih.gov The this compound scaffold can be elaborated to generate specific types of chemical probes. For example, by attaching a fluorescent reporter molecule to the bromomethyl group and a target-binding moiety via the carboxylic acid, a fluorescent probe could be synthesized to visualize the localization of a specific protein within a cell.

Alternatively, the bromomethyl group could be used to attach a photo-affinity label or a biotin tag. Such modifications would enable the identification of protein targets of the synthesized compounds through techniques like photo-affinity labeling or affinity purification followed by mass spectrometry. The pyrrolidine core provides a rigid and defined spatial presentation of these functional groups, which can be crucial for effective interaction with biological macromolecules.

Utility in Agrochemical and Veterinary Chemical Research (Excluding administration/safety)

The pyrrolidine scaffold is a common feature in a number of commercially successful agrochemicals. ccspublishing.org.cnccspublishing.org.cn Derivatives of pyrrolidine have been shown to possess a wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties. ccspublishing.org.cnccspublishing.org.cn The structural features of this compound make it an attractive starting point for the synthesis of novel agrochemical candidates.

The lipophilicity and three-dimensional shape imparted by the pyrrolidine ring can be advantageous for penetration of the waxy cuticle of plants or the exoskeleton of insects. The carboxylic acid and bromomethyl groups allow for the systematic modification of the scaffold to optimize activity against a particular pest or weed, and to fine-tune physicochemical properties such as solubility and environmental stability.

For instance, esterification of the carboxylic acid and substitution of the bromine with various sulfur- or nitrogen-containing nucleophiles could lead to the discovery of compounds with potent insecticidal activity. Similarly, the synthesis of novel amides and ethers from this scaffold could yield compounds with herbicidal properties. The generation of a focused library of compounds derived from this compound for high-throughput screening is a viable strategy for the discovery of new agrochemical leads.

In the context of veterinary chemical research, pyrrolidine-containing compounds have been investigated for their activity against various animal parasites. The development of new antiparasitic agents is an ongoing need in veterinary medicine. The this compound scaffold could be utilized in a similar combinatorial approach to generate libraries of compounds for screening against veterinary parasites.

Table 2: Potential Applications in Agrochemical and Veterinary Research

| Research Area | Potential Application of Derivatives | Rationale |

| Agrochemical | Synthesis of novel insecticides, herbicides, and fungicides. | The pyrrolidine scaffold is present in known agrochemicals. ccspublishing.org.cnccspublishing.org.cn |

| Veterinary | Development of new antiparasitic agents. | Pyrrolidine derivatives have shown promise against various animal parasites. |

This table outlines potential research directions based on the known activities of related compounds.

Analytical Methodologies for the Study of 2 Bromomethyl Pyrrolidin 1 Yl Acetic Acid in Research Settings

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid, offering powerful separation capabilities. High-Performance Liquid Chromatography (HPLC) is the most common approach, while Gas Chromatography (GC) and Chiral Chromatography serve more specialized purposes.

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of this compound due to the compound's polarity. Method development involves the systematic optimization of chromatographic conditions to achieve adequate separation and peak shape.